N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide featuring a cyclohexenyl-ethyl substituent at the N-position. Its core structure comprises a 2-oxoacetamide moiety linked to the 3-position of the indole ring, a scaffold known for modulating biological targets such as kinases, microtubules, and receptors. The cyclohexenyl group introduces partial unsaturation, balancing lipophilicity and steric bulk, which may influence pharmacokinetics and target engagement compared to fully saturated or aromatic substituents .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-11-10-13-6-2-1-3-7-13/h4-6,8-9,12,20H,1-3,7,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXWVMDZJAVOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclohexene Ring: The cyclohexene ring can be introduced through a Diels-Alder reaction between a diene and a dienophile.
Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxoacetamide group to an amine or alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound may have potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- These compounds inhibit cancer cell lines (HeLa, MCF7, HepG2) with IC₅₀ values in the low micromolar range .
- D-24851 : The pyridinyl and chlorobenzyl groups confer unique microtubule destabilization properties, avoiding neurotoxicity seen with vincristine or paclitaxel. Oral administration achieves complete tumor regression in vivo .
- Methoxyphenyl Analog: The 4-methoxy group increases electron density, possibly enhancing π-π interactions with aromatic residues in target proteins.
- MDM2/PBR-Targeting Analogs : Substituents like chlorophenyl (2e) show high binding affinity to MDM2-p53 and peripheral benzodiazepine receptors, suggesting scaffold versatility in oncology .
SAR Trends :
- Lipophilicity vs. Solubility : Cyclohexenyl (target compound) offers intermediate lipophilicity compared to adamantane (high) and methoxyphenyl (low). This balance may optimize bioavailability.
- Electron Effects : Electron-donating groups (e.g., methoxy in ) enhance solubility but may reduce membrane permeability.
- Steric Hindrance : Bulky substituents (adamantane, biphenyl in ) improve target affinity but complicate synthesis and metabolic stability.
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS Number: 941938-92-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.4 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a cyclohexene ring that may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O2 |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 941938-92-7 |
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antitumor Activity : Indole derivatives are often associated with anticancer properties. Research indicates that compounds with indole structures can inhibit tumor growth through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies have highlighted the potential of indole-based compounds to exhibit antibacterial and antifungal activities, suggesting a broad spectrum of antimicrobial efficacy.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- In Vitro Studies : Various in vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies in animal models have shown that treatment with this compound can reduce tumor size and improve survival rates, indicating its therapeutic potential.
Case Study 1: Antitumor Activity
A study conducted on breast cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of this compound resulted in a marked decrease in edema formation and reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6). These findings suggest that it may serve as a potential therapeutic agent for inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Biological Activities |
|---|---|---|
| Indole Derivative A | Contains indole moiety | Anticancer, anti-inflammatory |
| Cyclohexenone-based Compound | Cyclohexene ring | Antimicrobial |
| N-[2-(cyclohexenyl)-ethyl]-acetamide | Cyclohexene and acetamide structure | Diverse pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
